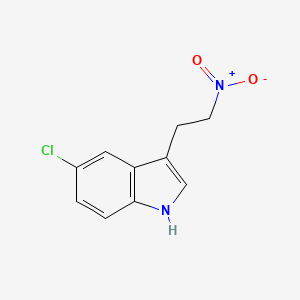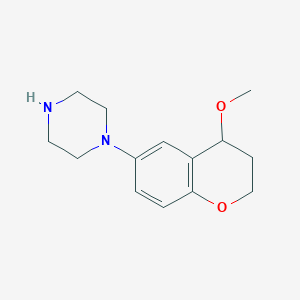
Azanium;phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanium;phosphite, also known as ammonium phosphite, is an inorganic compound with the chemical formula NH₄H₂PO₃. It is the ammonium salt of phosphorous acid. This compound is typically found as a white crystalline solid and is known for its solubility in water. This compound is used in various applications, including agriculture and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azanium;phosphite can be synthesized through the reaction of phosphorous acid (H₃PO₃) with ammonia (NH₃). The reaction is typically carried out in an aqueous solution, where phosphorous acid is neutralized by ammonia to form ammonium phosphite: [ \text{H}_3\text{PO}_3 + \text{NH}_3 \rightarrow \text{NH}_4\text{H}_2\text{PO}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled reaction of phosphorous acid with ammonia gas. The process is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions to ensure the complete conversion of phosphorous acid to ammonium phosphite.
Analyse Chemischer Reaktionen
Types of Reactions
Azanium;phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form ammonium phosphate.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Reactions are typically carried out in aqueous solutions with various metal salts.
Major Products
Oxidation: Ammonium phosphate (NH₄)₃PO₄
Reduction: Various reduced phosphorus compounds
Substitution: Metal phosphites
Wissenschaftliche Forschungsanwendungen
Azanium;phosphite has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential role in biological systems as a source of phosphorus.
Medicine: Explored for its potential use in pharmaceuticals and as a nutrient supplement.
Industry: Used in the production of flame retardants and fertilizers.
Wirkmechanismus
The mechanism of action of azanium;phosphite involves its ability to donate phosphorus and ammonium ions in various chemical and biological processes. In biological systems, it can be absorbed by plants and utilized in metabolic pathways that require phosphorus. The ammonium ion can be used as a nitrogen source, while the phosphite ion can be oxidized to phosphate, which is essential for energy transfer and storage in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium phosphate (NH₄)₃PO₄
- Monoammonium phosphate (NH₄H₂PO₄)
- Diammonium phosphate ((NH₄)₂HPO₄)
Uniqueness
Azanium;phosphite is unique due to its specific chemical structure and properties. Unlike ammonium phosphate, which is a stable compound, this compound is less stable and more reactive. This reactivity makes it useful in various chemical reactions where a reducing agent or a source of phosphorus is required.
Eigenschaften
Molekularformel |
H4NO3P-2 |
|---|---|
Molekulargewicht |
97.011 g/mol |
IUPAC-Name |
azanium;phosphite |
InChI |
InChI=1S/H3N.O3P/c;1-4(2)3/h1H3;/q;-3/p+1 |
InChI-Schlüssel |
RROSXIPGYDTJIZ-UHFFFAOYSA-O |
Kanonische SMILES |
[NH4+].[O-]P([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13895753.png)
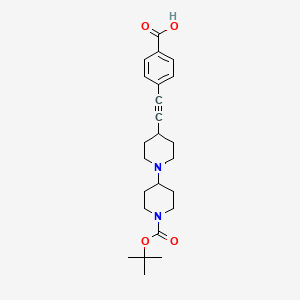

![(4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester](/img/structure/B13895773.png)
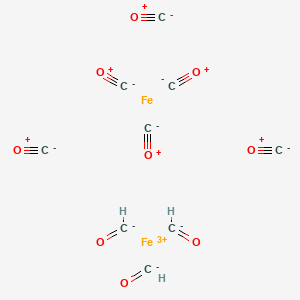

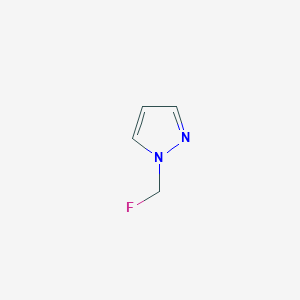

![3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B13895806.png)
